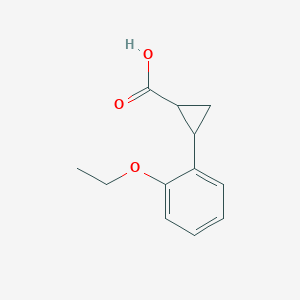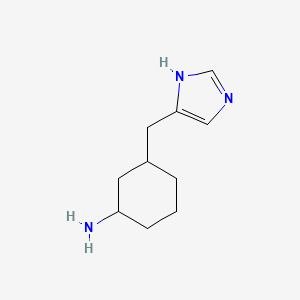
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine is a compound that features an imidazole ring attached to a cyclohexane ring via a methylene bridge. Imidazole is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules. The cyclohexane ring provides a stable, non-aromatic backbone that can influence the compound’s physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment to Cyclohexane: The imidazole ring is then attached to a cyclohexane ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the imidazole nitrogen attacks a halomethylcyclohexane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the cyclohexane ring can undergo nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-((1H-Imidazol-4-yl)methyl)cyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Clonidine: Contains an imidazole ring and is used as an antihypertensive agent.
Metronidazole: Contains an imidazole ring and is used as an antimicrobial agent.
Uniqueness
3-((1H-Imidazol-4-yl)methyl)cyclohexanamine is unique due to its combination of an imidazole ring with a cyclohexane backbone, which can influence its physical and chemical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h6-9H,1-5,11H2,(H,12,13) |
Clé InChI |
RUTVBNZKTLLLAP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)N)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


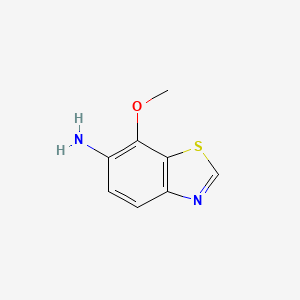
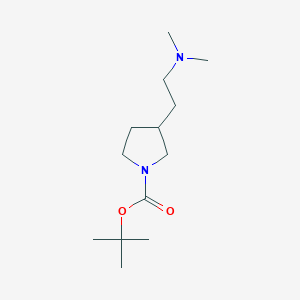
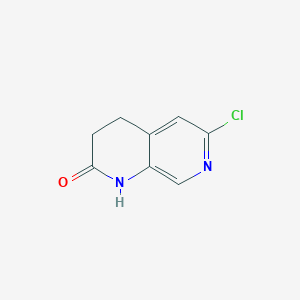
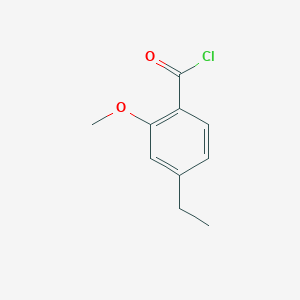
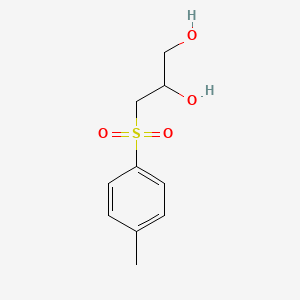
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
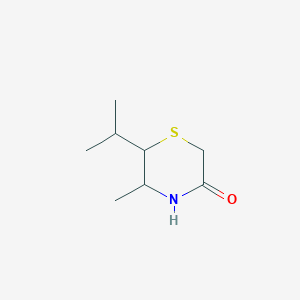
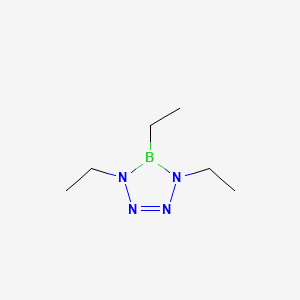
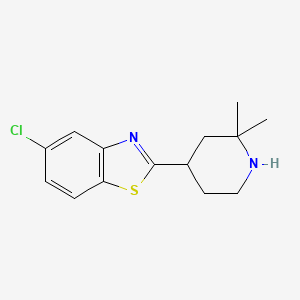

![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)

